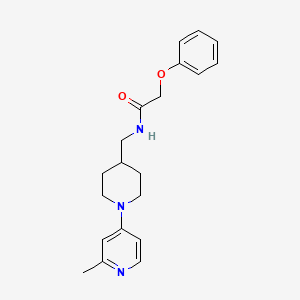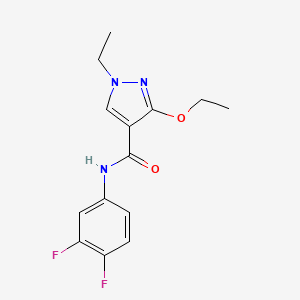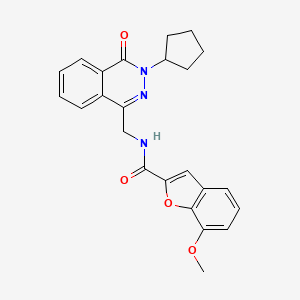
(2,3-Difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(2,3-Difluorophenyl)methanesulfonamide” is1S/C7H7F2NO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(2,3-Difluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents
K. Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their efficacy as N-acylation reagents with good chemoselectivity. This research contributes to the understanding of structure-reactivity relationships in chemoselective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Microbial Metabolism of Methanesulfonic Acid
D. Kelly and J. Murrell (1999) explored the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a carbon and energy substrate (Kelly & Murrell, 1999).
Improving Lithium-ion Battery Performance
T. Huang et al. (2018) investigated methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) as an additive to enhance the interfacial stability of LiMn2O4 cathodes in lithium-ion batteries at elevated temperatures, showing significant improvement in capacity retention (Huang, Zheng, Fang, Pan, Wang, & Wu, 2018).
Synthesis and Characterization of Sulfonamide Derivatives
Ü. Özdemir et al. (2009) synthesized and characterized new sulfonamide derivatives and their nickel(II) and cobalt(II) complexes, studying their antibacterial activities. This research underscores the potential pharmaceutical applications of sulfonamide derivatives (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Electrophilic Aromatic Formylation
Nolan M. Betterley et al. (2018) explored the use of difluoro(phenylsulfanyl)methane in the electrophilic aromatic formylation of aromatic compounds, offering new insights into the synthesis of aromatic aldehydes (Betterley, Kongsriprapan, Chaturonrutsamee, Deelertpaiboon, Surawatanawong, Pohmakotr, Soorukram, Reutrakul, & Kuhakarn, 2018).
Environmental Benefits of Methanesulfonic Acid
M. Gernon et al. (1999) reviewed the environmental benefits of methanesulfonic acid, focusing on its physical and chemical characteristics that make it an ideal electrolyte for electrochemical processes, particularly in the context of green chemistry (Gernon, Wu, Buszta, & Janney, 1999).
Safety and Hazards
“(2,3-Difluorophenyl)methanesulfonamide” is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for “(2,3-Difluorophenyl)methanesulfonamide” and similar compounds could involve further exploration of their antimicrobial properties . As resistance to existing antimicrobial agents continues to be a significant global health risk, new compounds such as sulfonamide-based derivatives could potentially play a crucial role in addressing this issue .
Propiedades
IUPAC Name |
(2,3-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQTSVZDWULSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)
![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)


![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

